Vadocaine

准备方法

合成路线及反应条件: 瓦多卡因的合成涉及多个关键步骤:

3-氯-4’,6’-二甲基-邻-丙烷茴香酰胺的制备: 这是通过使4,6-二甲基-邻-茴香胺与3-氯丙酰氯反应来实现的。

N-(2-甲氧基-4,6-二甲基苯基)-2-甲基-1-哌啶丙酰胺的形成: 然后将中间产物在无水苯中于65°C下与3-甲基哌啶反应72小时。

工业生产方法: 瓦多卡因的工业生产遵循类似的合成路线,但规模更大,确保高纯度和高产率。 该过程涉及严格控制反应条件和纯化步骤,以满足药物标准 .

化学反应分析

瓦多卡因会发生各种化学反应,包括:

氧化: 瓦多卡因可以在特定条件下被氧化,导致形成不同的代谢产物。

还原: 还原反应可以改变瓦多卡因内的官能团,可能改变其药理特性。

常见试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤化剂,亲核试剂。

主要形成的产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化的代谢产物,而取代可能产生各种类似物 .

科学研究应用

瓦多卡因具有广泛的科学研究应用:

化学: 用作模型化合物来研究反应机理并开发新的合成方法。

生物学: 研究其对细胞过程的影响以及作为神经生物学研究工具的潜力。

作用机制

瓦多卡因主要通过抑制钠通道发挥作用,类似于其他局部麻醉剂。通过阻断钠通道,瓦多卡因阻止神经冲动的起始和传导,导致局部麻醉。 这种机制还有助于其通过抑制中枢水平的咳嗽反射而发挥镇咳作用 .

相似化合物的比较

生物活性

Vadocaine is a local anesthetic and antitussive agent that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.

Overview of this compound

This compound, chemically known as 2-(2,6-dimethylphenyl) -N-(2-hydroxyethyl)-N-(4-methylphenyl)acetamide, is a derivative of lidocaine. It is primarily used for its anesthetic properties and has been studied for its antitussive effects.

This compound functions by blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials in nerve fibers. This mechanism is similar to other local anesthetics, allowing for effective pain management.

1. Local Anesthetic Properties

This compound exhibits significant local anesthetic effects, comparable to established agents like lidocaine. Research indicates that it can provide effective anesthesia with a rapid onset and a duration that varies depending on the administration method.

- Case Study : In a study involving animal models, this compound was administered topically, resulting in a pronounced local anesthetic effect lasting approximately 30 minutes. This effect was significantly enhanced compared to controls where no anesthetic was applied .

| Parameter | This compound | Lidocaine | Control |

|---|---|---|---|

| Onset of Action | 5 min | 2-5 min | N/A |

| Duration of Effect | 30 min | 60-90 min | N/A |

| Maximum Efficacy | High | High | None |

2. Antitussive Activity

This compound has also been evaluated for its antitussive properties. A Phase I clinical trial demonstrated that at a dosage of 30 mg, this compound significantly reduced cough reflexes in healthy volunteers compared to placebo .

- Statistical Findings : The results showed a statistically significant difference (p < 0.0001) in cough suppression when compared to controls.

Safety Profile

While this compound shows promise as an effective local anesthetic and antitussive, safety concerns are paramount. Adverse effects related to local anesthetics can include cardiovascular complications and neurological symptoms.

Clinical Trials

- Phase I Trial : Conducted with six healthy male volunteers to assess safety and efficacy.

- Animal Studies : Evaluated the pharmacodynamics of this compound in various settings.

属性

CAS 编号 |

72005-58-4 |

|---|---|

分子式 |

C18H28N2O2 |

分子量 |

304.4 g/mol |

IUPAC 名称 |

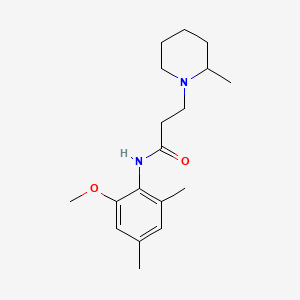

N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide |

InChI |

InChI=1S/C18H28N2O2/c1-13-11-14(2)18(16(12-13)22-4)19-17(21)8-10-20-9-6-5-7-15(20)3/h11-12,15H,5-10H2,1-4H3,(H,19,21) |

InChI 键 |

UJCARUGFZOJPMI-UHFFFAOYSA-N |

SMILES |

CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C |

规范 SMILES |

CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl)propionanilide OR-K-242 vadocaine vadocaine hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。